molecular formula C11H14N2 B8505398 2-Imino-1,3,3-trimethylindoline

2-Imino-1,3,3-trimethylindoline

Cat. No.: B8505398
M. Wt: 174.24 g/mol
InChI Key: IQVXOUXPKRGXIX-UHFFFAOYSA-N
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Description

2-Imino-1,3,3-trimethylindoline is a nitrogen-containing heterocyclic compound characterized by an indoline core substituted with an imino group and three methyl groups at positions 1, 3, and 2. Its molecular formula is C₁₂H₁₅N₂, with a calculated exact mass of 223.1235 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) . The compound’s structure is supported by ¹³C-NMR data, which reveals key resonances at δ 47.45 (CH₂), 101.99 (C-3), and 144.88 (C-NH₂), among others, confirming its indoline backbone and substitution pattern .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,3,3-trimethylindol-2-imine

InChI

InChI=1S/C11H14N2/c1-11(2)8-6-4-5-7-9(8)13(3)10(11)12/h4-7,12H,1-3H3

InChI Key

IQVXOUXPKRGXIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=N)C)C

Origin of Product

United States

Comparison with Similar Compounds

5-Chloro-2-methylene-1,3,3-trimethylindoline

  • Molecular Formula : C₁₂H₁₄ClN
  • Molecular Weight : 207.701 g/mol .
  • Key Differences: Replaces the imino group with a methylene moiety and introduces a chlorine atom at position 3. This substitution reduces nitrogen content and alters electronic properties, likely diminishing hydrogen-bonding capacity compared to the imino derivative.
  • Applications : Serves as a synthetic intermediate in indole-based chemistry, particularly for functionalized indolenines .

2-Imino-1,3-thiazolidin-4-one

  • Molecular Formula : C₃H₄N₂OS
  • Molecular Weight : 116.14 g/mol .
  • Key Differences: Features a thiazolidinone ring instead of an indoline core.

2-Iminoimidazolines (e.g., 2-Imino-1,3-dimethylimidazoline)

  • Molecular Formula : C₅H₉N₃
  • Molecular Weight : 111.15 g/mol .
  • Key Differences: Smaller imidazoline ring system with two methyl groups. Computational studies reveal proton affinities (PAs) of ~250 kcal/mol, exceeding those of guanidines, due to resonance stabilization of the imino group .
  • Applications : Useful as ligands in catalysis due to strong basicity and electron-donating capacity .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
2-Imino-1,3,3-trimethylindoline C₁₂H₁₅N₂ 223.1235 Indoline core, imino group, three methyl groups Potential antimicrobial/anticancer agent (inferred)
5-Chloro-2-methylene-1,3,3-TMTI C₁₂H₁₄ClN 207.701 Chloro substituent, methylene group Synthetic intermediate
2-Imino-1,3-thiazolidin-4-one C₃H₄N₂OS 116.14 Thiazolidinone ring, lactam moiety Antimicrobial scaffold
2-Iminoimidazoline (model compound) C₅H₉N₃ 111.15 Imidazoline ring, high basicity Catalytic ligand

Research Findings and Functional Differences

Electronic Properties

  • 2-Iminoimidazolines exhibit higher proton affinities than guanidines due to resonance-assisted charge delocalization, as shown by natural bond orbital (NBO) analysis . In contrast, this compound lacks such extensive resonance, limiting its basicity.

Solubility and Reactivity

  • 5-Sulfo-2,3,3-trimethylindoline sodium salt (noted in ) introduces a sulfonic acid group, drastically improving water solubility. This modification enables applications in biomolecule labeling and bioimaging, unlike the parent indoline derivative .

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